![molecular formula C20H27ClN4O4 B2625843 4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl CAS No. 2446474-05-9](/img/structure/B2625843.png)
4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(7-Aminoheptyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl is a useful research compound. Its molecular formula is C20H27ClN4O4 and its molecular weight is 422.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pomalidomide-C7-NH2 hydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based CRBN (Cereblon) ligand . Cereblon is a protein that is targeted by immunomodulatory drugs and is crucial for their anti-tumor activity .
Mode of Action
Pomalidomide-C7-NH2 hydrochloride, as an immunomodulatory agent, interacts with its primary target, the Cereblon protein . This interaction leads to the modulation of the ubiquitin-proteasome pathway, a critical pathway in cellular protein degradation . This results in the inhibition of proliferation and induction of apoptosis of various tumor cells .
Biochemical Pathways
The interaction of Pomalidomide-C7-NH2 hydrochloride with Cereblon affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell, including those that regulate cell cycle and apoptosis . By modulating this pathway, Pomalidomide-C7-NH2 hydrochloride can influence the balance of proteins within the cell, leading to anti-tumor effects .
Pharmacokinetics
Studies on pomalidomide, a similar compound, suggest that it is absorbed with maximum plasma concentration reached at a median time between 2 and 3 hours after a clinically relevant dose and more than 70% is absorbed following administration of a single oral dose . The systemic exposure to a single dose, as determined by the area under the plasma concentration-time curve (AUC), increased in an approximately dose-proportional manner .
Result of Action
The result of Pomalidomide-C7-NH2 hydrochloride’s action is the inhibition of tumor cell proliferation and the induction of apoptosis . This means that the compound can slow down the growth of tumor cells and promote their programmed cell death, leading to a reduction in tumor size .
Biochemical Analysis
Biochemical Properties
Pomalidomide-C7-NH2 hydrochloride plays a significant role in biochemical reactions by acting as an E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide-based cereblon (CRBN) ligand and linker used in PROTAC technology . This compound interacts with various enzymes, proteins, and other biomolecules, including the E3 ubiquitin ligase complex CRL4^CRBN. The interaction with CRBN is crucial as it recruits substrates to the CRL4^CRBN complex, leading to their polyubiquitination and subsequent degradation by the 26S proteasome . This process is essential for regulating protein levels within cells and can be exploited to target and degrade specific proteins involved in disease pathways.
Cellular Effects
Pomalidomide-C7-NH2 hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by modulating the immune system, inhibiting cancer cell growth, and blocking angiogenesis . The compound enhances natural killer (NK) cell cytotoxicity and antibody-dependent cell-mediated cytotoxicity (ADCC) in multiple myeloma cells . Additionally, Pomalidomide-C7-NH2 hydrochloride affects cell signaling pathways, gene expression, and cellular metabolism by altering the activity of transcription factors such as Ikaros and Aiolos, which are crucial for the development and survival of lymphoid cells .
Molecular Mechanism
The molecular mechanism of Pomalidomide-C7-NH2 hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the CRBN protein, a component of the E3 ubiquitin ligase complex CRL4^CRBN, altering its substrate specificity . This binding leads to the ubiquitination and degradation of target proteins, such as Ikaros and Aiolos, which are transcription factors essential for lymphoid cell development . By degrading these proteins, Pomalidomide-C7-NH2 hydrochloride exerts its immunomodulatory and antineoplastic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pomalidomide-C7-NH2 hydrochloride change over time. The compound is generally stable under standard storage conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, Pomalidomide-C7-NH2 hydrochloride can lead to the sustained degradation of target proteins, resulting in prolonged modulation of cellular processes. The stability and degradation of the compound can vary depending on the experimental conditions and the specific cell types used in the studies .
Dosage Effects in Animal Models
The effects of Pomalidomide-C7-NH2 hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively modulates the immune system and inhibits tumor growth without causing significant toxicity . At higher doses, Pomalidomide-C7-NH2 hydrochloride can lead to adverse effects, including hepatotoxicity, cardiac failure, and interstitial lung disease . These toxic effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
Pomalidomide-C7-NH2 hydrochloride is involved in several metabolic pathways, including cytochrome P450-mediated hydroxylation and subsequent glucuronidation . The primary enzymes involved in its metabolism are CYP1A2 and CYP3A4, which convert the compound into its hydroxy metabolites . These metabolites are then further processed and excreted, primarily through the urine . The metabolic pathways of Pomalidomide-C7-NH2 hydrochloride are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, Pomalidomide-C7-NH2 hydrochloride is transported and distributed through various mechanisms. The compound is well absorbed following oral administration and is preferentially taken up by tumors over healthy tissues in patients with multiple myeloma . The transport and distribution of Pomalidomide-C7-NH2 hydrochloride are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of Pomalidomide-C7-NH2 hydrochloride is critical for its activity and function. The compound primarily localizes to the nucleus, where it interacts with the CRBN protein and other components of the E3 ubiquitin ligase complex . The nuclear import of CRBN is mediated by Karyopherin beta 1 (KPNB1), which is essential for the CRBN-directed, pomalidomide-dependent degradation of target proteins . The subcellular distribution of Pomalidomide-C7-NH2 hydrochloride and its interactions with nuclear proteins are crucial for its therapeutic effects.
Properties
IUPAC Name |
4-(7-aminoheptylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4.ClH/c21-11-4-2-1-3-5-12-22-14-8-6-7-13-17(14)20(28)24(19(13)27)15-9-10-16(25)23-18(15)26;/h6-8,15,22H,1-5,9-12,21H2,(H,23,25,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICRZTGJMYJVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
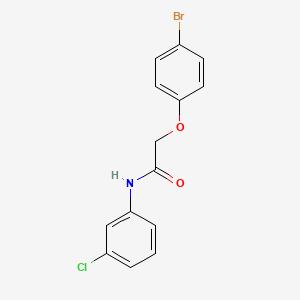
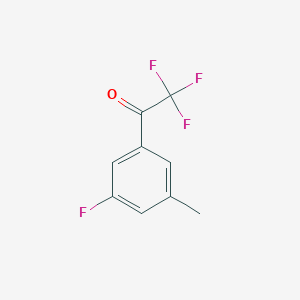
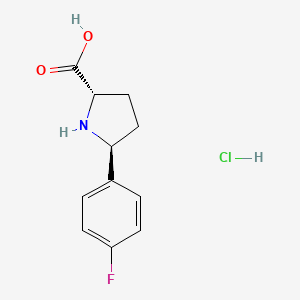
![4-(tert-butyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2625765.png)
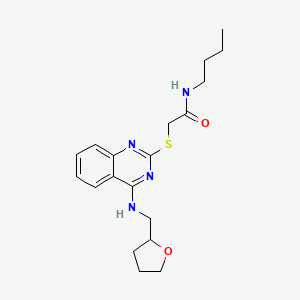

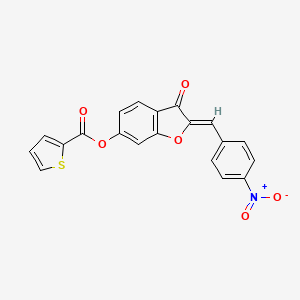
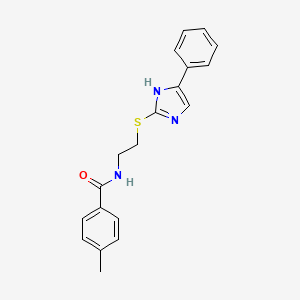

![1-(4-chlorophenyl)-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2625776.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2625777.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2625778.png)
![3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea](/img/structure/B2625779.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2625782.png)
